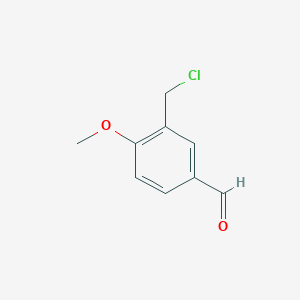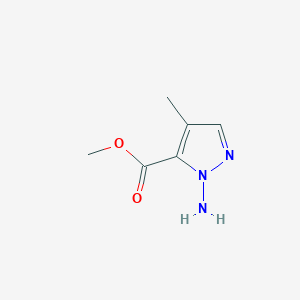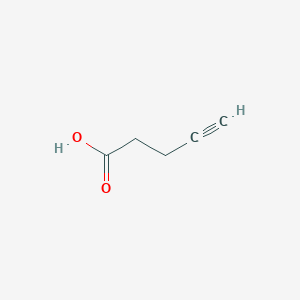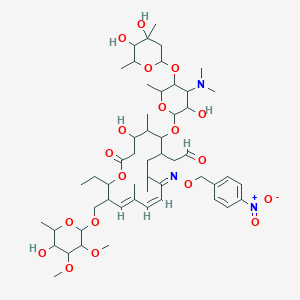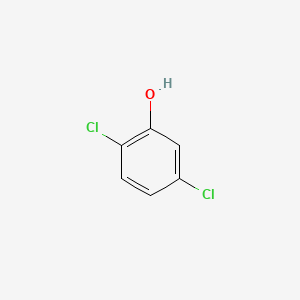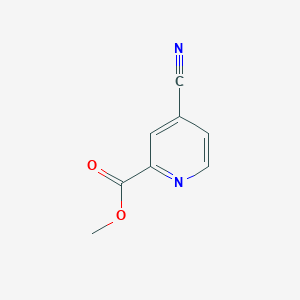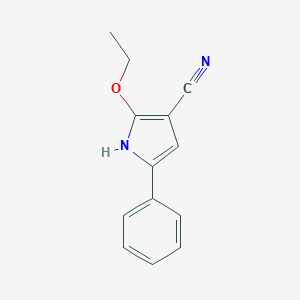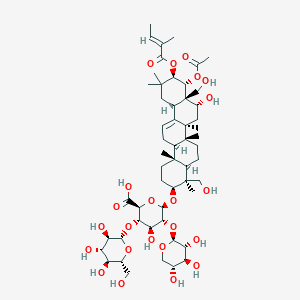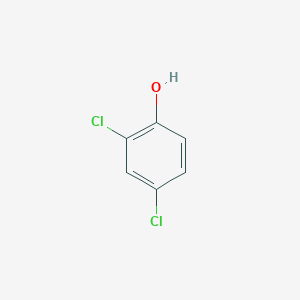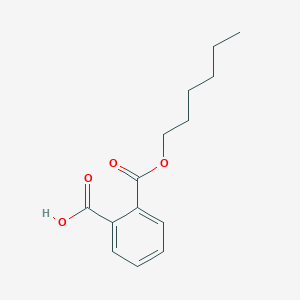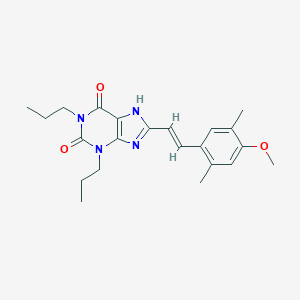
(E)-8-(4-Methoxy-2,5-dimethylstyryl)-1,3-dipropylxanthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-8-(4-Methoxy-2,5-dimethylstyryl)-1,3-dipropylxanthine, commonly known as MRS 1220, is a potent and selective antagonist of the adenosine A3 receptor. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications in various diseases.
Wirkmechanismus
MRS 1220 acts as a selective antagonist of the adenosine A3 receptor. Adenosine is a signaling molecule that plays a critical role in various physiological processes, including inflammation, immune response, and cell proliferation. The adenosine A3 receptor is expressed in various tissues and plays a role in the regulation of these processes. MRS 1220 blocks the binding of adenosine to the A3 receptor, thereby inhibiting its downstream signaling pathways.
Biochemische Und Physiologische Effekte
MRS 1220 has been shown to have various biochemical and physiological effects. Studies have shown that it can inhibit the growth and proliferation of cancer cells, reduce inflammation, and have a neuroprotective effect. It has also been shown to enhance the efficacy of chemotherapy drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of MRS 1220 is its selectivity for the adenosine A3 receptor. This allows for more targeted therapy and reduces the risk of off-target effects. However, one of the limitations of MRS 1220 is its low solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
For research include the development of more potent and selective antagonists and investigating its potential therapeutic applications in other diseases.
Synthesemethoden
The synthesis of MRS 1220 involves several steps. The first step is the synthesis of 4-methoxy-2,5-dimethylphenylacetonitrile, which is then reacted with propylmagnesium bromide to obtain the corresponding propyl ketone. The ketone is then reduced to the corresponding alcohol and reacted with 8-bromo-1,3-dipropylxanthine to obtain MRS 1220. The overall yield of the synthesis is around 12%.
Wissenschaftliche Forschungsanwendungen
MRS 1220 has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its use in the treatment of cancer. Studies have shown that MRS 1220 can inhibit the growth and proliferation of cancer cells by blocking the adenosine A3 receptor. It has also been shown to enhance the efficacy of chemotherapy drugs.
Another area of research is its use in the treatment of inflammatory diseases. MRS 1220 has been shown to reduce inflammation by blocking the adenosine A3 receptor. It has also been shown to have a neuroprotective effect in the treatment of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
151539-37-6 |
|---|---|
Produktname |
(E)-8-(4-Methoxy-2,5-dimethylstyryl)-1,3-dipropylxanthine |
Molekularformel |
C22H28N4O3 |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
8-[(E)-2-(4-methoxy-2,5-dimethylphenyl)ethenyl]-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C22H28N4O3/c1-6-10-25-20-19(21(27)26(11-7-2)22(25)28)23-18(24-20)9-8-16-12-15(4)17(29-5)13-14(16)3/h8-9,12-13H,6-7,10-11H2,1-5H3,(H,23,24)/b9-8+ |
InChI-Schlüssel |
NQVKNUOSPJBNIG-UHFFFAOYSA-N |
Isomerische SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)/C=C/C3=C(C=C(C(=C3)C)OC)C |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=C(C=C(C(=C3)C)OC)C |
Kanonische SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=C(C=C(C(=C3)C)OC)C |
Synonyme |
8-[(E)-2-(4-methoxy-2,5-dimethyl-phenyl)ethenyl]-1,3-dipropyl-7H-purin e-2,6-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



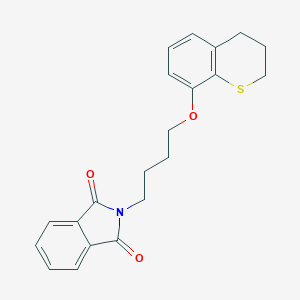
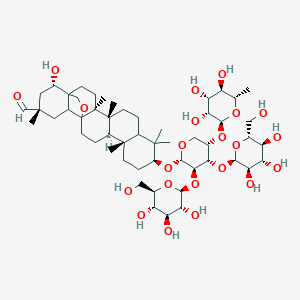

![3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4-methoxybenzaldehyde](/img/structure/B122955.png)
